molecular formula C23H29N3O5S B10996742 2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(thiomorpholin-4-yl)ethoxy]-4H-pyran-4-one

2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(thiomorpholin-4-yl)ethoxy]-4H-pyran-4-one

Cat. No.: B10996742
M. Wt: 459.6 g/mol
InChI Key: VNZMJGXZXAMGPY-UHFFFAOYSA-N
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Description

2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(thiomorpholin-4-yl)ethoxy]-4H-pyran-4-one is a complex organic compound that features a piperazine ring, a pyranone core, and a thiomorpholine moiety

Preparation Methods

The synthesis of 2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(thiomorpholin-4-yl)ethoxy]-4H-pyran-4-one typically involves multiple stepsCommon reagents used in these reactions include p-toluene sulfonic acid, xylene, and various chlorinated solvents . Industrial production methods may involve optimization of these steps to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(thiomorpholin-4-yl)ethoxy]-4H-pyran-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic effects, including antibacterial and antifungal activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(thiomorpholin-4-yl)ethoxy]-4H-pyran-4-one involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the pyranone core may inhibit certain enzymes. The thiomorpholine moiety can enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar compounds include:

    2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(thiomorpholin-4-yl)ethoxy]-4H-pyran-4-one: Differing only in the position of the methoxy group on the phenyl ring.

    2-{[4-(4-bromophenyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(thiomorpholin-4-yl)ethoxy]-4H-pyran-4-one: Featuring a bromine atom instead of a methoxy group. The uniqueness of 2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(thiomorpholin-4-yl)ethoxy]-4H-pyran-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(thiomorpholin-4-yl)ethoxy]-4H-pyran-4-one is a synthetic derivative featuring a piperazine moiety, which is known for its diverse biological activities. The structural characteristics of this compound suggest potential applications in pharmacology, particularly in the treatment of various diseases due to its interactions with biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C20H26N4O3SC_{20}H_{26}N_{4}O_{3}S, with a molecular weight of approximately 398.51 g/mol. The presence of the piperazine ring contributes to its pharmacokinetic properties, enhancing solubility and bioavailability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing piperazine derivatives. For instance, research has shown that similar piperazine-based compounds exhibit significant antibacterial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Compound Activity Target Organisms
This compoundModerateE. coli, S. aureus
Piperazine derivatives (general)HighVarious bacteria

Antidepressant Effects

Piperazine derivatives are also recognized for their antidepressant effects . The ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, positions these compounds as potential candidates for treating mood disorders. Studies indicate that modifications to the piperazine structure can enhance selectivity and efficacy.

Case Studies

  • Antimicrobial Efficacy Study : In a recent study, a series of piperazine derivatives were synthesized and screened for antibacterial activity. The compound demonstrated moderate efficacy against E. coli and S. aureus, suggesting that further optimization could enhance its antimicrobial profile.
  • Neuropharmacological Assessment : Another investigation focused on the neuropharmacological properties of similar compounds revealed that modifications in the piperazine structure resulted in varying degrees of serotonin reuptake inhibition, indicating potential as antidepressants.

Mechanistic Insights

The biological activity of this compound may be attributed to:

  • Receptor Interactions : Binding affinity studies suggest interaction with serotonin receptors (5-HT) and dopamine receptors (D2), which are critical in mood regulation.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.

Properties

Molecular Formula

C23H29N3O5S

Molecular Weight

459.6 g/mol

IUPAC Name

2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5-(2-oxo-2-thiomorpholin-4-ylethoxy)pyran-4-one

InChI

InChI=1S/C23H29N3O5S/c1-29-19-4-2-18(3-5-19)25-8-6-24(7-9-25)15-20-14-21(27)22(16-30-20)31-17-23(28)26-10-12-32-13-11-26/h2-5,14,16H,6-13,15,17H2,1H3

InChI Key

VNZMJGXZXAMGPY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC(=O)N4CCSCC4

Origin of Product

United States

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